molecular formula C19H21N5O4 B2619660 2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1263386-35-1

2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

カタログ番号: B2619660
CAS番号: 1263386-35-1
分子量: 383.408
InChIキー: AFHVZMLLQIGOIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[4-(3-Nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a structurally complex compound of significant interest in preclinical neuropharmacological research. Its molecular architecture, featuring a piperazine moiety linked to a pyridoxazinone core, is characteristic of ligands designed to target G-protein coupled receptors (GPCRs) in the central nervous system. Based on its structural analogy to known compounds, this chemical is primarily investigated for its potential high-affinity interaction with serotonin (5-HT) receptor subtypes , particularly within the 5-HT1A and 5-HT2A families. Researchers utilize this compound as a critical tool to elucidate complex serotoninergic signaling pathways, which are implicated in a wide range of neurological and psychiatric conditions. Its application extends to in vitro binding assays and functional studies to characterize receptor occupancy, intrinsic activity (as an agonist or antagonist), and downstream signal transduction mechanisms. The presence of the nitro group also offers a potential handle for the synthesis of radiolabeled or fluorescently tagged derivatives for advanced molecular imaging and proteomic studies. This reagent is intended solely for use in laboratory research to advance the understanding of neurotransmission and to support the early-stage discovery of novel therapeutic agents.

特性

IUPAC Name

2-[2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-19-17(28-16-5-2-7-20-18(16)21-19)6-8-22-9-11-23(12-10-22)14-3-1-4-15(13-14)24(26)27/h1-5,7,13,17H,6,8-12H2,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHVZMLLQIGOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies and findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 860611-78-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related piperazine derivatives, suggesting that compounds with similar structures may exhibit significant antimicrobial effects. For instance, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated potent activity against various bacterial strains including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2.5 µg/mL .

The mechanism of action for these compounds often involves disruption of bacterial cell integrity and inhibition of essential enzymes such as DNA gyrase. The uptake of PNT into microbial cells was observed to lead to hollowed-out bacterial cytoplasms without disintegration of the bacterial membrane, indicating a targeted intracellular effect .

Anticancer Activity

The anticancer potential of piperazine derivatives has also been investigated. A study focused on novel piperazine-triazole compounds reported their efficacy against various cancer cell lines, including pancreatic cancer cells. The modification of piperazine structures has been shown to enhance cytotoxicity significantly . For example, certain derivatives exhibited IC50 values below 20 µM against multiple cancer cell lines, indicating strong growth inhibition.

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies revealed that compounds similar to the target compound exhibited notable antibacterial activity against Gram-positive bacteria.
    • Table 1 summarizes the MIC values for related compounds:
    CompoundS. epidermidis MIC (µg/mL)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)
    PNT2.52.56.7
    TBA404040
  • Cytotoxicity in Cancer Cells :
    • A library of piperazine-based compounds was screened against pancreatic cancer cell lines with varying degrees of success.
    • Table 2 presents the IC50 values for selected compounds:
    Compound IDBxPC3 IC50 (µM)MiaPaCa2 IC50 (µM)
    Compound A15.1 ± 4.2<10
    Compound B<10<10
    Compound C22.9 ± 7.3<10

類似化合物との比較

Benzo[b][1,4]oxazin-3-one Analogues

  • Compound 31’’ (): Contains a benzo[b][1,4]oxazin-3-one core instead of pyrido-oxazinone. Substituted with a 4-oxo-4-(piperazin-1-yl)butyl chain. The butyl linker (vs. ethyl in the target compound) may alter pharmacokinetics due to increased hydrophobicity. Molecular Formula: C₁₆H₂₁N₃O₃; MW: 304.36 g/mol .

Nitro-Substituted Pyridooxazinones

  • 7-Nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one (): Lacks the piperazine-ethyl substituent but retains the nitro group directly on the pyrido-oxazinone core. Key Differences: Absence of the piperazine moiety limits receptor-targeting versatility. The nitro group’s position may influence electronic effects differently compared to the 3-nitrophenyl group in the target compound. Molecular Formula: C₇H₅N₃O₃; MW: 195.1 g/mol .

Piperazine Substituent Variations

Alkyl vs. Aryl Piperazines

  • 2-[2-(4-Ethylpiperazin-1-yl)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3-one (): Features an ethyl-piperazine group instead of 3-nitrophenyl-piperazine. Molecular Formula: C₁₅H₂₂N₄O₂; MW: 290.36 g/mol .
  • 3-{2-[4-(4-Phenoxyphenyl)piperazin-1-yl]ethyl}[1,3]oxazolo[4,5-b]pyridin-2(3H)-one (): Substituted with a phenoxyphenyl-piperazine group. Key Differences: The bulky phenoxyphenyl substituent may enhance lipophilicity and CNS penetration but reduce solubility. Molecular Formula: C₂₄H₂₄N₄O₃; MW: 416.47 g/mol .

Carboxamide-Functionalized Piperazines

  • Compound 36 (): Contains an N-phenylpiperazine-1-carboxamide group linked via a propanoyl chain. The propanoyl linker (vs. ethyl) increases conformational flexibility. Molecular Formula: C₂₃H₂₆N₄O₄; MW: 422.48 g/mol .

Linker Modifications

Ethyl vs. Butyl Linkers

  • 4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 31’’, ) : Uses a butyl linker.
    • Impact : Longer chains may improve membrane permeability but reduce metabolic stability due to increased susceptibility to oxidation .

Propanoyl Linkers with Carboxamide Termini

  • Compound 28 (): Features a propanoyl linker between the oxazinone core and a pyridin-3-ylcarboxamide-piperazine group. Impact: The carboxamide-pyridine substituent could enhance π-π stacking interactions with aromatic residues in receptor binding pockets .

Structural and Functional Comparison Table

Compound Name Core Structure Piperazine Substituent Linker Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrido[3,2-b]oxazin-3-one 4-(3-Nitrophenyl) Ethyl C₁₉H₂₀N₅O₄ 406.40 Nitro group for electron withdrawal
2-[2-(4-Ethylpiperazin-1-yl)ethyl]-pyrido[3,2-b]oxazin-3-one Pyrido[3,2-b]oxazin-3-one 4-Ethyl Ethyl C₁₅H₂₂N₄O₂ 290.36 Alkyl substituent for lipophilicity
7-Nitro-pyrido[3,2-b]oxazin-3-one Pyrido[3,2-b]oxazin-3-one None N/A C₇H₅N₃O₃ 195.10 Nitro core substitution
Compound 36 (N-phenylpiperazine-1-carboxamide) Benzo[b]oxazin-3-one N-Phenylcarboxamide Propanoyl C₂₃H₂₆N₄O₄ 422.48 Carboxamide for H-bonding
3-{2-[4-(4-Phenoxyphenyl)piperazin-1-yl]ethyl}-oxazolo[4,5-b]pyridin-2-one Oxazolo[4,5-b]pyridin-2-one 4-(4-Phenoxyphenyl) Ethyl C₂₄H₂₄N₄O₃ 416.47 Bulky aryl group for CNS penetration

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。